molecular formula C13H14FNO6 B2613104 Diethyl 2-(4-fluoro-2-nitrophenyl)malonate CAS No. 147124-35-4

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate

Cat. No.: B2613104
CAS No.: 147124-35-4
M. Wt: 299.254
InChI Key: XEDHNTPQPKCZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10FNO6. It is a derivative of malonic acid and features a fluorine and nitro group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate can be synthesized through the reaction of 2,5-difluoronitrobenzene with dimethyl malonate. The reaction typically involves the use of a base such as sodium ethoxide in ethanol, followed by esterification to yield the diethyl ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-(4-fluoro-2-nitrophenyl)malonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(4-fluoro-2-nitrophenyl)malonate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

diethyl 2-(4-fluoro-2-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(14)7-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDHNTPQPKCZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.